molecular formula C24H22ClN3O3S B2443453 1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide CAS No. 1119212-22-4

1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide

Cat. No.: B2443453
CAS No.: 1119212-22-4
M. Wt: 467.97
InChI Key: ZMACUQJHWIPXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorenyl group, and a chloropyridinyl sulfonyl moiety, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorenyl group, and the attachment of the chloropyridinyl sulfonyl moiety. Common synthetic routes may involve:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological processes . The exact molecular targets and pathways will depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a fluorenyl group, and a chloropyridinyl sulfonyl moiety. This unique structure may confer specific reactivity and properties that are not found in similar compounds .

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)sulfonyl-N-(9H-fluoren-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c25-23-22(6-3-11-26-23)32(30,31)28-12-9-16(10-13-28)24(29)27-19-7-8-21-18(15-19)14-17-4-1-2-5-20(17)21/h1-8,11,15-16H,9-10,12-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMACUQJHWIPXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)S(=O)(=O)C5=C(N=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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